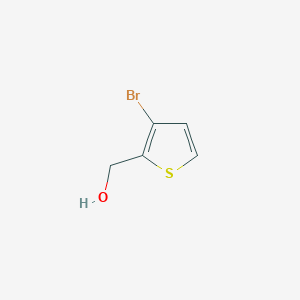
(3-Bromothiophen-2-YL)methanol
Número de catálogo B151471
Peso molecular: 193.06 g/mol
Clave InChI: IXULCOYQSDIBFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04904674
Procedure details


To a stirred, chilled, (-70° C.) solution of 3-bromo-2-hydroxymethylthiophene (19.0 g) and tetrahydrofuran (250 ml) was added n-butyllithium (88 ml of a 2.5M solution in hexanes), under nitrogen, over 45 mins. The solution was stirred and chilled for 1 hr and was transferred via canula to a vessel containing a solution of N,N-dimethylformamide (7.9 g) and tetrahydrofuran (250 ml). The mixture was allowed to warm to ambient temperature overnight, with stirring. Methanol (20 ml) and water (200 ml) were added. The organic phase was removed in vacuo, and the residue was extracted with dichloromethane. The combined organic phase was washed with 5% sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by high performance liquid chromatography (silica gel, eluted with 40% ethyl acetate in hexane). The appropriate fractions were combined and evaporated to afford 3.5 g (35%) of 2-hydroxymethyl-3-thiophenecarboxaldehyde.



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One





Yield
35%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7][OH:8].[O:9]1CCC[CH2:10]1.C([Li])CCC.CN(C)C=O>O.CO>[OH:8][CH2:7][C:3]1[S:4][CH:5]=[CH:6][C:2]=1[CH:10]=[O:9]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(SC=C1)CO
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
7.9 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
To a stirred, chilled
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
chilled for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was transferred via canula to a vessel
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic phase was removed in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the residue was extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phase was washed with 5% sodium bicarbonate solution and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by high performance liquid chromatography (silica gel, eluted with 40% ethyl acetate in hexane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCC=1SC=CC1C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.5 g | |
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
